
4-Propyl-3-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-3-heptene is an organic compound with the molecular formula C₁₀H₂₀. It is a branched hydrocarbon with a double bond located at the third carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The structure of this compound consists of a heptene backbone with a propyl group attached to the fourth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: 4-Propyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 1-heptene with propyl halides under the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One such method involves the oligomerization of propylene in the presence of a zeolite catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize the yield of this compound.
化学反应分析
Types of Reactions: 4-Propyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-propylheptane.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of dihalides when treated with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 4-Propylheptane.
Substitution: 4-Propyl-3,4-dichloroheptane.
科学研究应用
4-Propyl-3-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes in various organic reactions.
Biology: Researchers use it to investigate the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of specialty chemicals and as a monomer in polymerization reactions.
作用机制
The mechanism of action of 4-Propyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, during hydrogenation, the double bond undergoes addition of hydrogen atoms, facilitated by the palladium catalyst. The molecular targets include the carbon-carbon double bond, which is the reactive site for most chemical transformations.
相似化合物的比较
3-Heptene: Another branched alkene with a double bond at the third carbon but without the propyl group.
4-Propyl-1-butene: A shorter chain alkene with a similar propyl group but a different position of the double bond.
4-Propyl-2-heptene: An isomer with the double bond at the second carbon.
Uniqueness: 4-Propyl-3-heptene is unique due to its specific branching and the position of the double bond, which influences its reactivity and physical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other heptenes and affects its behavior in chemical reactions.
属性
CAS 编号 |
4485-13-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
4-propylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3 |
InChI 键 |
JEVSSCXTVQHWCX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
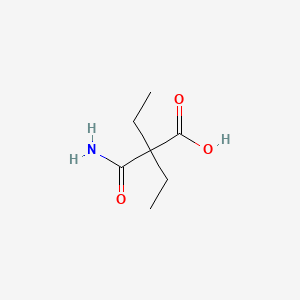
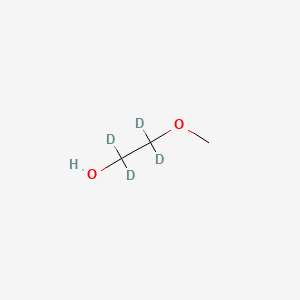



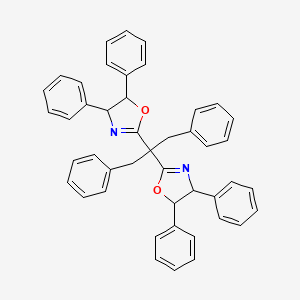
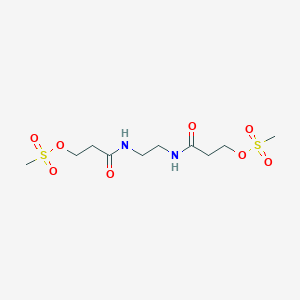
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
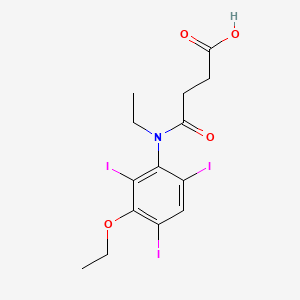
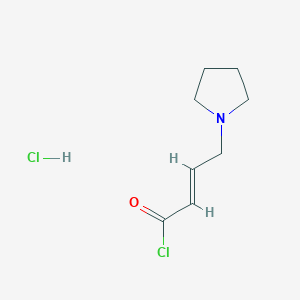
![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)

